2-Cyclopropyl-8-methylimidazo[1,2-A]pyridine-3-carbaldehyde
Description
Properties
Molecular Formula |
C12H12N2O |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
2-cyclopropyl-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H12N2O/c1-8-3-2-6-14-10(7-15)11(9-4-5-9)13-12(8)14/h2-3,6-7,9H,4-5H2,1H3 |
InChI Key |
YKXUAAZWLGXAHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2C=O)C3CC3 |
Origin of Product |
United States |
Preparation Methods
Condensation and Cyclization Pathways
The most prevalent approach involves initial formation of the imidazo[1,2-a]pyridine core via condensation reactions between suitably substituted pyridine derivatives and cyclopropyl-containing aldehydes or ketones. The process generally proceeds through:
- Formation of imidazo[1,2-a]pyridine core : Reaction of 2-aminopyridine with α,β-unsaturated aldehydes or ketones under acidic or basic conditions, facilitating cyclization.
- Introduction of the cyclopropyl group : Achieved via cyclopropanation of the aromatic or heterocyclic intermediates using carbene transfer reagents such as diazocompounds or through metal-catalyzed cyclopropanation.
2-Aminopyridine + Cyclopropyl aldehyde derivatives → Imidazo[1,2-a]pyridine core
- Acidic catalysis (e.g., acetic acid, p-toluenesulfonic acid)
- Elevated temperatures (around 80–120°C)
- Solvent systems such as ethanol, acetonitrile, or dimethylformamide (DMF)
Functionalization with Formyl Group (Carbaldehyde Introduction)
The aldehyde functional group at position 3 is introduced via formylation of the cyclopropyl-substituted imidazo[1,2-a]pyridine intermediate, typically through:
- Vilsmeier-Haack formylation : Reaction with POCl₃ and DMF, allowing regioselective formylation at the desired position.
- Oxidative methods : Using oxidizing agents like manganese dioxide (MnO₂) or selenium dioxide (SeO₂) to selectively oxidize methyl groups to aldehydes.
- Vilsmeier reagent formation at 0–25°C
- Controlled addition to prevent overreaction
- Purification via recrystallization or chromatography
Cyclopropyl Group Introduction
The cyclopropyl moiety at position 2 can be introduced via:
- Cyclopropanation of alkenic precursors : Using diazocompounds such as diazomethane or trimethylsilyl diazomethane in the presence of catalysts like copper or rhodium complexes.
- Metal-catalyzed carbene transfer reactions : Employing reagents such as ethyl diazoacetate with transition metal catalysts to generate cyclopropanes selectively.
Reaction Conditions and Optimization Strategies
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Cyclization | 2-Aminopyridine + Cyclopropyl aldehyde | 80–120°C, acid/base catalysis | Facilitates core formation |
| Formylation | POCl₃ + DMF | 0–25°C, controlled addition | Regioselective aldehyde introduction |
| Cyclopropanation | Diazocompounds + metal catalyst | Room temp to 50°C | Ensures regio- and stereoselectivity |
Key considerations include maintaining inert atmospheres (nitrogen or argon) during sensitive steps to prevent oxidation, and low-temperature storage of unstable intermediates such as aldehyde derivatives.
Industrial-Scale Synthesis Considerations
Recent patents describe scalable methods involving continuous flow reactors, which improve safety and efficiency. For example, the patent on cyclopropyl methyl ketone synthesis details:
- Use of metal halides (LiI, NaI) and solvents like N,N-dimethylpropionamide
- Reaction pressures of 0.2–1.0 MPa
- Temperatures around 185–195°C
These conditions facilitate large-scale production of cyclopropyl-containing intermediates, which are subsequently functionalized to yield the target compound.
Summary of Key Findings and Data Tables
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-8-methylimidazo[1,2-A]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: 2-Cyclopropyl-8-methylimidazo[1,2-A]pyridine-3-carboxylic acid.
Reduction: 2-Cyclopropyl-8-methylimidazo[1,2-A]pyridine-3-methanol.
Substitution: Various substituted imidazo[1,2-A]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyclopropyl-8-methylimidazo[1,2-A]pyridine-3-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-8-methylimidazo[1,2-A]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Molecular Targets and Pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Molecular Properties
The following table compares 2-Cyclopropyl-8-methylimidazo[1,2-A]pyridine-3-carbaldehyde with key analogs from the literature:
*Estimated based on structural similarity.
Key Observations :
- Lipophilicity : The cyclopropyl group (logP ~1.67) may enhance membrane permeability compared to the methoxyphenyl analog (logP ~2.5), though this requires experimental validation.
- Reactivity : The aldehyde group at position 3 is common across analogs, enabling conjugation or Schiff base formation. Electron-donating groups (e.g., methoxy) in analogs may stabilize the aldehyde via resonance, whereas electron-withdrawing groups (e.g., -CF₃ in ) could increase electrophilicity .
Biological Activity
2-Cyclopropyl-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde is a complex organic compound notable for its imidazo[1,2-a]pyridine core structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and pharmacology. The following sections will explore its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 186.21 g/mol. The structure features a cyclopropyl group at the 2-position and a methyl group at the 8-position of the imidazo[1,2-a]pyridine ring, along with an aldehyde functional group at the 3-position. This unique arrangement contributes to its reactivity and interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 186.21 g/mol |
| Structure | Chemical Structure |
Anticancer Properties
Research indicates that derivatives of imidazo[1,2-a]pyridine, including this compound, exhibit significant anticancer activity. A study found that related compounds showed excellent activity against colon cancer cell lines HT-29 and Caco-2 without significant toxicity to normal white blood cells. The mechanism of action involves the initiation of apoptosis through mitochondrial pathways, specifically by releasing cytochrome c and activating caspases .
The biological activity of this compound may involve several key biochemical pathways:
- Apoptosis Induction : The compound appears to trigger apoptosis in cancer cells through mitochondrial pathways.
- Caspase Activation : Activation of caspases such as caspase 3 and caspase 8 has been observed following treatment with related imidazo[1,2-a]pyridines.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest at various phases, further contributing to their anticancer effects.
Comparative Analysis with Related Compounds
A comparison table illustrates the structural variations among related compounds and their potential implications for biological activity:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Bromo-2-cyclopropyl-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde | Bromine substitution at the 6-position | Potentially enhanced biological activity due to halogen presence |
| 3-Bromo-2-cyclopropyl-8-methylimidazo[1,2-a]pyridine | Bromine substitution at the 3-position | Different reactivity patterns compared to aldehyde form |
| 8-Methyl-imidazo[1,2-a]pyridine-3-carbaldehyde | Lacks cyclopropyl group | Simpler structure; serves as a baseline for comparison |
| 4-Chloro-8-methylimidazo[1,2-a]pyridine | Chlorine substitution without cyclopropyl group | Altered electronic properties affecting reactivity |
Study on Colon Cancer Cells
In a pivotal study published in PubMed, several imidazo[1,2-a]pyridines were synthesized and tested against colon cancer cell lines. The findings indicated that these compounds induced apoptosis effectively within two hours of treatment. The study highlighted that the cytotoxicity was mediated through specific apoptotic pathways involving mitochondrial dysfunction .
Research on Structural Modifications
Another investigation focused on structural modifications of imidazo[1,2-a]pyridines to enhance their biological activity. By substituting various groups onto the core structure, researchers were able to identify compounds with improved potency against cancer cell lines. This research underscores the importance of chemical structure in determining biological efficacy .
Q & A
Q. What are the established synthetic pathways for 2-Cyclopropyl-8-methylimidazo[1,2-A]pyridine-3-carbaldehyde?
- Methodological Answer : The synthesis typically involves cyclization of substituted pyridine precursors. A common approach includes:
- Step 1 : Condensation of 8-methylimidazo[1,2-a]pyridine derivatives with cyclopropane-containing aldehydes under acidic conditions.
- Step 2 : Use of phosphoryl chloride (POCl₃) in dimethylformamide (DMF) at 80–100°C to introduce the carbaldehyde group, as demonstrated in structurally similar imidazo[1,2-a]pyridine derivatives .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and cyclopropane integrity. For example, cyclopropyl protons typically appear as multiplet signals at δ 1.2–2.0 ppm .
- Infrared (IR) Spectroscopy : Peaks near 1680–1700 cm⁻¹ confirm the aldehyde group .
- Mass Spectrometry (HRMS) : Accurate mass determination to verify molecular formula (e.g., C₁₂H₁₃N₂O⁺ requires m/z 201.1028) .
- X-ray Crystallography : To resolve ambiguities in stereochemistry and hydrogen bonding patterns, as seen in related carbaldehyde derivatives .
Q. How is preliminary biological activity screening conducted for this compound?
- Methodological Answer :
- In vitro assays : Enzymatic inhibition assays (e.g., kinase or protease targets) using fluorescence-based protocols. IC₅₀ values are calculated from dose-response curves .
- Cell viability studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity. Data normalization to controls (DMSO vehicle) is critical .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield during cyclopropane functionalization?
- Methodological Answer :
- Catalyst screening : Transition metals (e.g., Pd/C, CuI) and ligands (e.g., Xantphos) are tested for cyclopropanation efficiency. Reaction monitoring via TLC (hexane:ethyl acetate = 3:1) .
- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF). DMF may stabilize intermediates but requires strict temperature control (70–80°C) to avoid side reactions .
- Kinetic studies : Use in situ IR or HPLC to track intermediate formation and optimize reaction time .
Q. How do structural modifications (e.g., methyl vs. cyclopropyl) impact bioactivity?
- Methodological Answer :
- Comparative SAR studies : Synthesize analogs (e.g., 2-phenyl or 2-chloro derivatives) and test against the same biological targets. For example, cyclopropyl groups may enhance membrane permeability due to lipophilicity .
- Computational modeling : Molecular docking (AutoDock Vina) to compare binding affinities with target proteins (e.g., kinases). Electrostatic potential maps highlight substituent-protein interactions .
Q. How to resolve contradictions in reported biological activity across studies?
- Methodological Answer :
- Standardized protocols : Replicate assays under identical conditions (pH, temperature, cell line passage number). For example, discrepancies in IC₅₀ values may arise from varying ATP concentrations in kinase assays .
- Meta-analysis : Pool data from multiple studies (e.g., PubChem BioAssay) and apply statistical tools (ANOVA, Tukey’s test) to identify outliers or confounding variables .
Q. What strategies mitigate challenges in crystallizing this compound for structural analysis?
- Methodological Answer :
- Solvent screening : Test mixed solvents (ethyl acetate/petroleum ether) for slow evaporation. Additives like trifluoroacetic acid (TFA) can improve crystal lattice formation .
- Temperature gradients : Gradual cooling from 40°C to 4°C over 48 hours promotes nucleation .
- Synchrotron radiation : For poorly diffracting crystals, high-intensity X-rays (e.g., Diamond Light Source) enhance resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
